

Frax486: A Technical Guide to a Novel p21-Activated Kinase (PAK) Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Frax486*

Cat. No.: *B15605124*

[Get Quote](#)

Abstract

Frax486 is a potent, brain-penetrant, small-molecule inhibitor of Group I p21-activated kinases (PAKs). Discovered through high-throughput screening, this compound has demonstrated significant therapeutic potential in preclinical models of both neurological disorders and cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **Frax486**, with a focus on its application in Fragile X syndrome (FXS) and triple-negative breast cancer (TNBC). Detailed experimental methodologies, quantitative data, and signaling pathway visualizations are presented to support researchers and drug development professionals in understanding and potentially advancing this promising therapeutic candidate.

Discovery and Mechanism of Action

Discovery

Frax486 was identified through a high-throughput screen of a kinase-focused library of 12,000 small molecules.^[1] The screen aimed to identify inhibitors of Group I PAKs (PAK1, PAK2, and PAK3).^[1] The initial hits from this screen, which used IMAP (Immobilized Metal Affinity for Phosphochemicals) technology in a FRET-based assay, were further optimized through a structure-activity relationship (SAR) approach to yield **Frax486**.^[1]

Mechanism of Action

Frax486 is a selective inhibitor of Group I PAKs, with nanomolar potency against PAK1, PAK2, and PAK3, and significantly lower activity against the Group II PAK member, PAK4.[2] PAKs are serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42.[3] By inhibiting Group I PAKs, **Frax486** modulates the actin cytoskeleton dynamics.[2] [3] This mechanism is central to its therapeutic effects in various disease models.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of **Frax486** against PAK isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase	IC50 (nM)
PAK1	8.25[1]
PAK2	39.5[1]
PAK3	55.3[1]
PAK4	779[1]

Pharmacokinetics in Mice

Pharmacokinetic studies of **Frax486** were conducted in FVB.129P2 mice following a single subcutaneous (s.c.) injection of 20 mg/kg. Plasma and brain concentrations were measured at various time points.

Time Point	Mean Plasma Concentration (ng/mL)	Mean Brain Concentration (ng/g)
15 min	>100	~100
1 hour	>100	155 ± 25.5
8 hours	>100	~951
18 hours	>100	~951
24 hours	<100	~600

Data adapted from Dolan et al., 2013.[1]

Daily administration of 20 mg/kg **Frax486** via s.c. injection for up to 5 days resulted in steady-state levels of the compound in the brain.[1]

Preclinical Efficacy

Fragile X Syndrome (FXS)

In the Fmr1 knockout (KO) mouse model of FXS, **Frax486** has been shown to rescue multiple behavioral and neurological phenotypes.

- **Audiogenic Seizures:** A single dose of **Frax486** significantly reduced the incidence of sound-induced seizures. A 20 mg/kg dose decreased seizure susceptibility from 100% in vehicle-treated mice to 25%.[1]
- **Hyperactivity and Repetitive Behaviors:** Five days of treatment with **Frax486** reversed hyperactivity and reduced repetitive movements in Fmr1 KO mice.[4]
- **Dendritic Spine Abnormalities:** **Frax486** treatment rescued the increased dendritic spine density observed in cortical neurons of Fmr1 KO mice.[1]

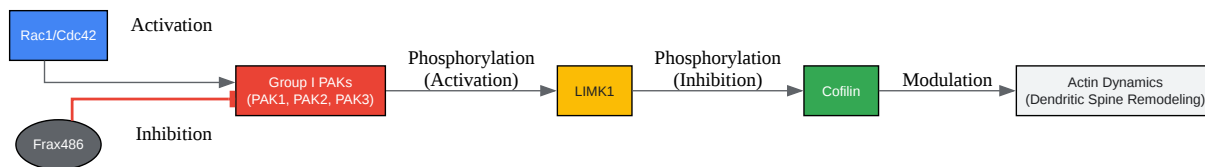
Triple-Negative Breast Cancer (TNBC)

Frax486 has demonstrated anti-metastatic potential in preclinical models of TNBC.

- **In Vitro Studies:** In TNBC cell lines (MDA-MB-231 and E0771), **Frax486** inhibited cell migration and invasion.[5]
- **Mechanism in TNBC:** **Frax486** was found to inhibit autophagy in TNBC cells by targeting PAK2. This leads to the ubiquitination and proteasomal degradation of STX17, a protein involved in autophagosome-lysosome fusion. The inhibition of autophagy results in the upregulation of E-cadherin, an epithelial marker, thereby suppressing the epithelial-mesenchymal transition (EMT) and metastasis.[5][6][7]

Signaling Pathways and Experimental Workflows

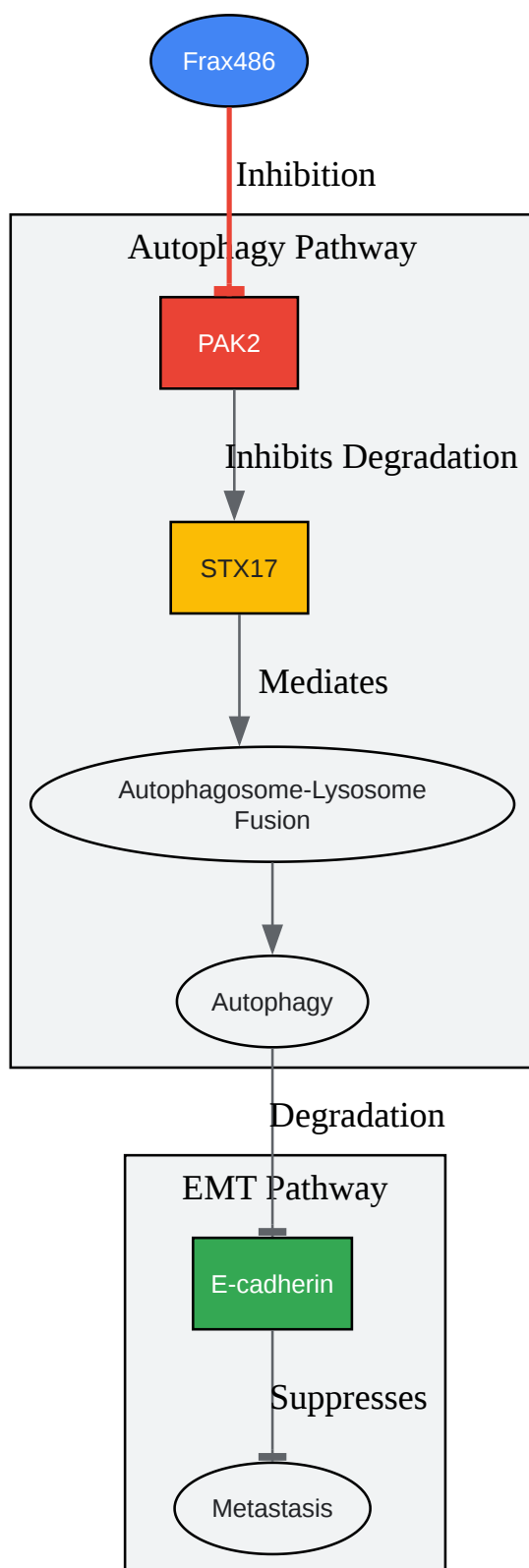
PAK Signaling Pathway in Dendritic Spine Remodeling



[Click to download full resolution via product page](#)

Caption: **Frax486** inhibits Group I PAKs, modulating actin dynamics.

Frax486 Mechanism of Action in TNBC



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. FRAX 486 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Experimental Compound FRAX486 Reverses Signs of Fragile X in Mice • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Frax486: A Technical Guide to a Novel p21-Activated Kinase (PAK) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605124#frax486-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com